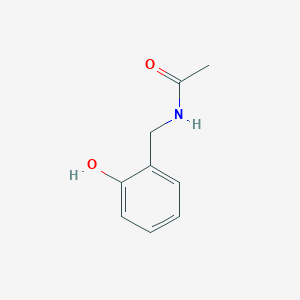
3,4,5-trichloro-1-methyl-1H-pyrazole
Vue d'ensemble
Description
3,4,5-Trichloro-1-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing three chlorine atoms and one methyl group attached to the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the preparation of more complex heterocyclic systems .
Mécanisme D'action
Target of Action
Pyrazole derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Pyrazole derivatives have been reported to exhibit nucleophilic substitution reactions . In these reactions, the pyrazole ring acts as a nucleophile, replacing a group on another molecule. This could potentially lead to changes in the target molecule’s function .
Biochemical Pathways
Pyrazole derivatives have been implicated in various biochemical processes, including the suzuki–miyaura cross-coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds, which is crucial in many biological processes .
Pharmacokinetics
The solubility of related pyrazole compounds can increase in certain mediums, which could potentially affect their bioavailability .
Result of Action
Pyrazole derivatives have been reported to exhibit various biological activities, including antileishmanial and antimalarial activities .
Action Environment
The action, efficacy, and stability of 3,4,5-trichloro-1-methyl-1H-pyrazole can be influenced by various environmental factors. For instance, the solubility of related pyrazole compounds can increase in certain mediums, which could potentially affect their action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trichloro-1-methyl-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of this compound with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and requires heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trichloro-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substituted Pyrazoles: Formed through nucleophilic substitution.
Oxidized Derivatives: Resulting from oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Applications De Recherche Scientifique
3,4,5-Trichloro-1-methyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylpyrazole: Lacks chlorine atoms but has similar structural features.
3,4-Dichloro-1-methyl-1H-pyrazole: Contains fewer chlorine atoms.
1-Methyl-1H-pyrazole: Lacks chlorine atoms entirely.
Uniqueness
3,4,5-Trichloro-1-methyl-1H-pyrazole is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and biological activity. This compound’s distinct substitution pattern allows for specific interactions and applications that are not achievable with other pyrazole derivatives .
Propriétés
IUPAC Name |
3,4,5-trichloro-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl3N2/c1-9-4(7)2(5)3(6)8-9/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGHQYBWAVZGOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363069 | |
| Record name | 1H-Pyrazole, 3,4,5-trichloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90445-57-1 | |
| Record name | 1H-Pyrazole, 3,4,5-trichloro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-amino-2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B3060760.png)

![Benzoic acid, 4-[[(2-hydroxyphenyl)methylene]amino]-, methyl ester](/img/structure/B3060762.png)









